(TYR43)-PTH (43-68) (HUMAN) is a peptide that represents a specific fragment of the parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism. This particular fragment consists of amino acids 43 to 68 of the human parathyroid hormone, where the first amino acid is a tyrosine residue. It is recognized for its physiological relevance and potential therapeutic applications.
Source: This peptide is derived from human parathyroid hormone, which is synthesized and secreted by the parathyroid glands. The hormone itself is crucial for regulating calcium levels in the blood.
Classification: (TYR43)-PTH (43-68) falls under the classification of peptides and hormones, specifically categorized as a parathyroid hormone fragment. It has been studied for its biological activity and potential implications in various medical conditions, particularly those related to calcium metabolism.
The synthesis of (TYR43)-PTH (43-68) can be achieved through solid-phase peptide synthesis methods. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Methods:
Technical Details: The molecular weight of (TYR43)-PTH (43-68) is approximately 2999.32 g/mol, with a molecular formula of C126H208N42O43. The sequence of this peptide is Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly, highlighting its complex structure and potential interactions with biological receptors.
The molecular structure of (TYR43)-PTH (43-68) is characterized by its sequence of amino acids, which contributes to its three-dimensional conformation. The arrangement of these amino acids influences its biological activity and interaction with receptors.
Structure Data:
The structure can be represented in various formats including linear sequences and three-dimensional models using computational chemistry tools to visualize potential binding sites and conformational dynamics.
The chemical reactivity of (TYR43)-PTH (43-68) primarily involves interactions with calcium-sensing receptors and other cellular targets involved in calcium signaling pathways.
Reactions:
Technical Details: Research has shown that this peptide can exhibit different behaviors in various physiological conditions, such as hypercalcemia or hypocalcemia, influencing its reactivity and functional outcomes.
The mechanism of action for (TYR43)-PTH (43-68) involves its interaction with parathyroid hormone receptors on target cells, leading to several biological effects:
Research indicates that this fragment retains some functional properties similar to those of full-length parathyroid hormone, although its efficacy may vary based on receptor affinity and signaling pathways activated.
The physical and chemical properties of (TYR43)-PTH (43-68) are critical for understanding its behavior in biological systems:
Relevant data includes its solubility in aqueous solutions, stability under physiological conditions, and potential degradation pathways when exposed to various environmental factors.
(TYR43)-PTH (43-68) has several scientific uses, particularly in research focused on bone health and metabolic disorders:
The development of synthetic PTH fragments paralleled key milestones in peptide chemistry and assay methodology:
1970s–1980s: Foundations in Immunoassay Development: Early radioimmunoassays (RIAs) used bovine PTH extracts, yielding poor clinical specificity due to cross-reactivity with inactive fragments. The 1974 study by Fischer et al. demonstrated that synthetic human PTH fragments (e.g., 1-34 and 1-12) enabled antibodies with defined epitope recognition. This revealed PTH’s immunochemical heterogeneity and highlighted mid-region fragments (e.g., 44-68) as persistent interferents in C-terminal assays [1] [9].
Mid-Region Focus for Diagnostic Refinement: By the 1980s, mid-region-specific RIAs emerged to address limitations in renal failure patients. Synthetic peptides like (Tyr43)-PTH (43-68) were engineered with tyrosine substitutions for radioiodination. These facilitated antibodies targeting epitopes (e.g., 44-68) unaffected by C-terminal fragment accumulation. In primary hyperparathyroidism, mid-region RIAs showed superior diagnostic discrimination (91% sensitivity) compared to C-terminal assays (48%) [9].
Shift to Immunometric Assays: The late 1980s saw "intact PTH" immunometric assays (IMAs) replace RIAs. Though designed to detect 1-84 PTH, these 2nd-generation assays cross-reacted with large C-terminal fragments (e.g., 7-84). (Tyr43)-PTH (43-68) became essential for characterizing antibody specificities and elucidating IMA limitations, paving the way for 3rd-generation "bio-intact" assays targeting the N-terminus [4] [6].
Table 1: Key Synthetic PTH Fragments in Assay Development
Peptide Fragment | Amino Acid Sequence | Primary Application | Impact on PTH Research |
---|---|---|---|
(Tyr43)-PTH (43-68) | Tyr-Arg-Asp-Ala-Gly...Ser-Leu-Gly | Mid-region RIA standardization | Differentiated active/intact PTH in renal disease |
hPTH (1-34) | H-Ser-Val-Ser-Glu...Gln-Leu-OH | Gold standard for bioactive PTH studies | Established N-terminal bioactivity |
hPTH (7-84) | H-Glu-Leu-Leu...Ser-Leu-Gly-OH | Characterization of 2nd-gen IMA cross-reactivity | Revealed overestimation of bioactive PTH |
Mid-region PTH fragments are no longer dismissed as metabolic debris. Research driven by (Tyr43)-PTH (43-68) underscores two compelling rationales:
Cryptic Bioactivity and Non-Classical Signaling: While mid-region fragments lack PTH1R affinity, mass spectrometry studies identify them in CKD patients (e.g., 34-77, 37-84). In vitro, these fragments modulate osteoblast proliferation and calcium flux via unknown receptors. (Tyr43)-PTH (43-68) antagonizes PTH(1-84)-induced cAMP in bone cells, suggesting allosteric modulation or distinct receptor binding [7]. This challenges the "N-terminal-centric" model of PTH bioactivity.
Diagnostic Recalibration and Standardization: Mid-region fragments dominate circulating immunoreactivity in renal impairment. (Tyr43)-PTH (43-68)-based antibodies quantified this interference, revealing that 2nd-gen IMAs overestimate bioactive PTH by 40–60% in dialysis patients due to 7-84 fragment detection. This spurred KDIGO guidelines to adjust PTH targets in CKD and accelerated 3rd-gen IMA adoption [4] [6].
Table 2: Research Applications of (Tyr43)-PTH (43-68)
Application Domain | Key Findings | Clinical/Research Implications |
---|---|---|
Antibody Specificity Mapping | Anti-(43-68) antibodies bind epitopes in 44-68 region; no cross-reactivity with 1-34 | Enabled development of mid-region RIAs for renal failure |
Metabolic Fragment Clearance | (43-68)-like fragments accumulate in CKD due to reduced glomerular filtration | Confirmed renal excretion as primary clearance route for mid-region fragments |
Non-Classical Bioactivity | Suppresses PTH(1-34)-mediated cAMP in UMR-106 osteoblasts at 100 nM concentrations | Suggests regulatory role in bone turnover |
Concluding Remarks
(Tyr43)-PTH (43-68) exemplifies how "non-traditional" hormone fragments can reshape biomedical research. Once tools for assay optimization, synthetic mid-region peptides now illuminate complex signaling beyond classical receptors and refine diagnostic accuracy. Future work will leverage these fragments to decode PTH’s full physiological spectrum.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3